Quinazoline, 4-(4-piperonyl-1-piperazinyl)-, dihydrochloride, hydrate
CAS No.: 21280-07-9
Cat. No.: VC19692585
Molecular Formula: C20H22Cl2N4O2
Molecular Weight: 421.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 21280-07-9 |
|---|---|
| Molecular Formula | C20H22Cl2N4O2 |
| Molecular Weight | 421.3 g/mol |
| IUPAC Name | 4-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]quinazoline;dihydrochloride |
| Standard InChI | InChI=1S/C20H20N4O2.2ClH/c1-2-4-17-16(3-1)20(22-13-21-17)24-9-7-23(8-10-24)12-15-5-6-18-19(11-15)26-14-25-18;;/h1-6,11,13H,7-10,12,14H2;2*1H |
| Standard InChI Key | NWTCCOFVUOPJGK-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=NC=NC5=CC=CC=C54.Cl.Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound consists of a quinazoline core (a bicyclic structure with two nitrogen atoms) linked to a piperazine ring via a nitrogen atom. The piperazine moiety is further substituted with a piperonyl group (1,3-benzodioxol-5-ylmethyl), which introduces electron-rich aromaticity and potential for hydrogen bonding . The dihydrochloride salt form improves aqueous solubility, critical for in vitro and in vivo studies, while the hydrate component ensures stability under standard laboratory conditions .
The IUPAC name, 4-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]quinazoline dihydrochloride, reflects this arrangement. Its SMILES notation, C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=NC=NC5=CC=CC=C54.Cl.Cl, provides a linear representation of the structure, emphasizing the connectivity between the quinazoline, piperazine, and piperonyl groups .
Physicochemical Characteristics
Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 421.3 g/mol |
| CAS Registry Number | 21280-07-9 |
| Solubility | Enhanced in polar solvents due to dihydrochloride salt form |
| Stability | Hydrate form reduces hygroscopicity |
These attributes make the compound suitable for pharmacological screening, where solubility and stability are paramount .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of quinazoline derivatives typically involves multi-step reactions:
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Quinazoline Core Formation: Condensation of anthranilic acid derivatives with nitriles or amides under acidic conditions.
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Piperazine Substitution: Nucleophilic aromatic substitution at the 4-position of quinazoline using piperazine derivatives.
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Piperonyl Functionalization: Introduction of the piperonyl group via alkylation or reductive amination of the piperazine nitrogen.
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Salt Formation: Treatment with hydrochloric acid to yield the dihydrochloride salt, followed by hydration to stabilize the crystalline structure .
Optimization Challenges
Key challenges include controlling regioselectivity during piperazine substitution and minimizing byproducts during salt formation. Recent advances in catalytic methods have improved yields, though scalability remains a concern for industrial applications.
Biological and Pharmacological Relevance
Preclinical Insights
In silico docking studies suggest high affinity for the adenosine receptor, a target in Parkinson’s disease therapy. Additionally, the compound’s hydrosolubility makes it a candidate for intravenous formulations in anti-inflammatory models, akin to related quinazoline-based iNOS inhibitors used in neuroinflammation imaging .
Applications in Medicinal Chemistry
Drug Discovery
The compound serves as a scaffold for developing:
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CNS Agents: Potential antipsychotics or anxiolytics due to piperazine’s prevalence in neuroactive drugs.
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Anticancer Therapeutics: Quinazoline cores are found in EGFR inhibitors like gefitinib.
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Anti-Inflammatory Drugs: Structural similarity to iNOS-targeting tracers highlights promise in mitigating neuroinflammation .
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